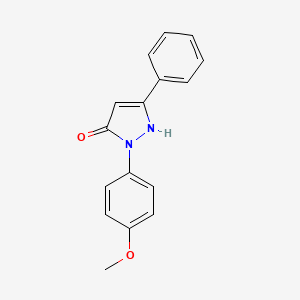
1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol typically involves the reaction of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method includes the cyclization of 4-methoxyphenylhydrazine with acetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups attached to the pyrazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include substituted pyrazoles and their derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-phenyl-1H-indole: This compound has a similar structure but features an indole ring instead of a pyrazole ring.
1-(4-Methoxyphenyl)-3-phenyl-1H-imidazole: This compound contains an imidazole ring and is studied for its potential as an enzyme inhibitor and therapeutic agent.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-13(8-10-14)18-16(19)11-15(17-18)12-5-3-2-4-6-12/h2-11,17H,1H3 |
InChI Key |
ZFVQEMVJJDZUCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12215276.png)

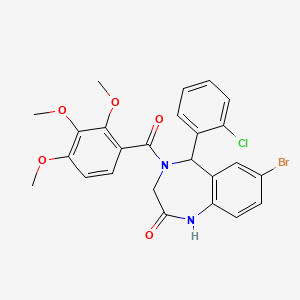
![3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid](/img/structure/B12215295.png)
![[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12215298.png)
![1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12215299.png)
![N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide](/img/structure/B12215301.png)
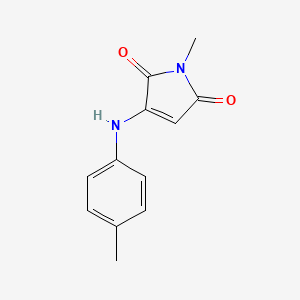
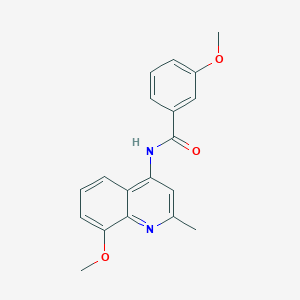
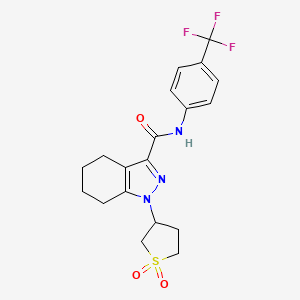
![5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12215324.png)
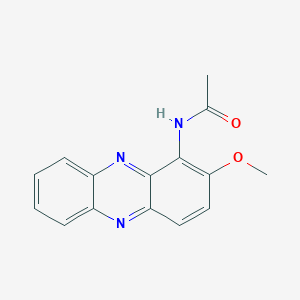
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide](/img/structure/B12215331.png)
![2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12215340.png)
